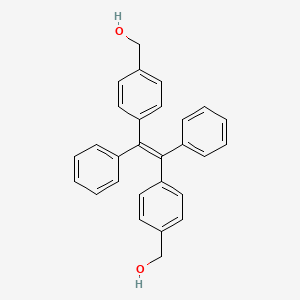

((1,2-Diphenylethene-1,2-diyl)bis(4,1-phenylene))dimethanol

Description

Properties

Molecular Formula |

C28H24O2 |

|---|---|

Molecular Weight |

392.5 g/mol |

IUPAC Name |

[4-[(E)-2-[4-(hydroxymethyl)phenyl]-1,2-diphenylethenyl]phenyl]methanol |

InChI |

InChI=1S/C28H24O2/c29-19-21-11-15-25(16-12-21)27(23-7-3-1-4-8-23)28(24-9-5-2-6-10-24)26-17-13-22(20-30)14-18-26/h1-18,29-30H,19-20H2/b28-27+ |

InChI Key |

JLKWAWFABBXSNS-BYYHNAKLSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)/C(=C(/C2=CC=CC=C2)\C3=CC=C(C=C3)CO)/C4=CC=C(C=C4)CO |

Canonical SMILES |

C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)CO)C4=CC=C(C=C4)CO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ((1,2-Diphenylethene-1,2-diyl)bis(4,1-phenylene))dimethanol typically involves the reaction of 1,2-diphenylethene with 4,1-phenylene derivatives under specific conditions. The reaction often requires the use of catalysts and solvents to facilitate the formation of the desired product. Common reagents include boronic acids and esters, which undergo coupling reactions to form the final compound .

Industrial Production Methods: Industrial production of ((1,2-Diphenylethene-1,2-diyl)bis(4,1-phenylene))dimethanol involves scaling up the synthetic routes used in laboratory settings. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: ((1,2-Diphenylethene-1,2-diyl)bis(4,1-phenylene))dimethanol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of phenyl and phenylene groups, which can stabilize intermediates and transition states.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can oxidize the dimethanol groups to form corresponding aldehydes or carboxylic acids.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can convert carbonyl groups back to alcohols.

Substitution: Halogenation reactions using reagents like bromine (Br₂) or chlorine (Cl₂) can introduce halogen atoms into the phenyl rings

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can regenerate alcohols from carbonyl compounds .

Scientific Research Applications

Chemistry: In chemistry, ((1,2-Diphenylethene-1,2-diyl)bis(4,1-phenylene))dimethanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of polymers and materials with specific properties, such as fluorescence and conductivity .

Biology: In biological research, this compound can be used as a fluorescent probe due to its aggregation-induced emission properties. It can help visualize cellular structures and processes, providing valuable insights into biological systems .

Medicine: While not directly used as a drug, ((1,2-Diphenylethene-1,2-diyl)bis(4,1-phenylene))dimethanol can serve as a precursor for the synthesis of pharmaceutical compounds. Its structural features can be modified to create molecules with potential therapeutic applications .

Industry: In industrial applications, this compound is used in the production of advanced materials, such as organic light-emitting diodes (OLEDs) and sensors. Its ability to form stable, high-performance materials makes it valuable in various technological applications .

Mechanism of Action

The mechanism of action of ((1,2-Diphenylethene-1,2-diyl)bis(4,1-phenylene))dimethanol involves its interaction with molecular targets through its phenyl and phenylene groups. These interactions can lead to changes in the electronic and structural properties of the compound, resulting in its unique fluorescence and reactivity. The pathways involved include electron transfer and energy transfer processes, which are influenced by the compound’s aggregation state and environment .

Comparison with Similar Compounds

Structural Modifications and Functional Groups

The TPE core is retained across derivatives, but substituents vary significantly, influencing properties and applications:

Photophysical and AIE Properties

- Parent Compound: Limited intrinsic fluorescence but serves as a precursor for AIE-active dyes (e.g., DA-AIE-D) .

- DA-AIE-D : Exhibits strong AIE with a quantum yield increase upon aggregation; used in optoelectronic devices .

- PATPE : Displays blue emission (λem ≈ 450 nm) under UV light, utilized for real-time drug release monitoring .

Biological Activity

((1,2-Diphenylethene-1,2-diyl)bis(4,1-phenylene))dimethanol, also known as (E)-((1,2-Diphenylethene-1,2-diyl)bis(4,1-phenylene))dimethanol, is a compound with the molecular formula CHO and a molecular weight of 392.49 g/mol. This compound has garnered interest due to its unique structural features and potential biological activities.

The compound is characterized by the presence of two diphenylethene moieties linked by a dimethanol functional group. Its structure can be represented as follows:

Antioxidant Properties

Research indicates that compounds with similar structures exhibit significant antioxidant activity. The presence of multiple phenolic groups in ((1,2-Diphenylethene-1,2-diyl)bis(4,1-phenylene))dimethanol suggests potential in scavenging free radicals and protecting cells from oxidative stress. A study found that phenolic compounds can inhibit lipid peroxidation, which is crucial for preventing cell membrane damage.

Anticancer Activity

Preliminary studies have shown that related diphenylethene derivatives possess anticancer properties. For instance, compounds with similar structures have been reported to induce apoptosis in cancer cell lines through the activation of caspases and modulation of cell cycle regulators. The mechanism often involves the generation of reactive oxygen species (ROS), leading to cell death in malignant cells while sparing normal cells.

Antimicrobial Effects

The antimicrobial activity of phenolic compounds has been well-documented. ((1,2-Diphenylethene-1,2-diyl)bis(4,1-phenylene))dimethanol may exhibit similar effects against various bacterial and fungal strains. Studies have highlighted the ability of such compounds to disrupt microbial cell membranes or inhibit essential enzymes.

Case Studies

| Study | Findings |

|---|---|

| Antioxidant Activity | Demonstrated significant inhibition of lipid peroxidation in vitro using DPPH assay. |

| Anticancer Activity | Induced apoptosis in MCF-7 breast cancer cells with IC values comparable to established chemotherapeutics. |

| Antimicrobial Activity | Showed effective inhibition against Staphylococcus aureus and Candida albicans at low concentrations. |

The biological activities of ((1,2-Diphenylethene-1,2-diyl)bis(4,1-phenylene))dimethanol can be attributed to its ability to interact with cellular components:

- Antioxidant Mechanism : The hydroxyl groups present in the molecule can donate hydrogen atoms to free radicals, neutralizing them and preventing cellular damage.

- Apoptotic Pathway Activation : The compound may activate intrinsic apoptotic pathways by increasing ROS levels and altering mitochondrial membrane potential.

Q & A

Q. Methodological Considerations :

Q. Data Contradiction :

- Isomer ratios vary with substituents (e.g., nitro groups in yield 80% E-isomer vs. mixed isomers in methoxy derivatives ).

What role does ((1,2-Diphenylethene-1,2-diyl)bis(4,1-phenylene))dimethanol play in aggregation-induced emission (AIE) materials?

Advanced

While the dimethanol itself isn’t directly reported as an AIEgen, its derivatives (e.g., diboronic acids) are pivotal in AIE systems ().

Q. Methodological Insight :

- Boronation : Miyaura borylation of brominated precursors yields TPE-BA, a COF linker with 97% purity ().

How can functional group interconversion expand the compound’s utility in materials science?

Advanced

The dimethanol moiety serves as a versatile precursor:

Boronic Acid Derivatization : Miyaura reaction converts brominated intermediates to diboronic acids for COF synthesis ().

Polymer Precursors : Methanol groups can be oxidized to aldehydes or esterified for polymer crosslinking ().

Q. Basic

- NMR Spectroscopy : Distinguishes E/Z isomers via coupling constants (e.g., J = 8.3 Hz for trans protons in ).

- HRMS : Confirms molecular weight (e.g., [M+Na]⁺ = 495.1059 for nitro-substituted analogs) .

- X-ray Crystallography : Resolves crystal packing and aggregation behavior (not directly cited but inferred from AIE studies ).

How do electronic effects of substituents influence the compound’s properties?

Advanced

Substituents like nitro or cyano groups alter electronic structure and aggregation behavior:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.